

Hdac6-IN-30 and Aggresome Formation: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Hdac6-IN-30*

Cat. No.: *B15589350*

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Introduction

Protein aggregation is a cellular stress response implicated in a variety of diseases, including neurodegenerative disorders and cancer. The formation of aggresomes is a key cellular mechanism to manage and clear misfolded protein aggregates. This process is highly dependent on the function of Histone Deacetylase 6 (HDAC6), a unique, primarily cytoplasmic, class IIb histone deacetylase. HDAC6 facilitates the transport of ubiquitinated protein aggregates along microtubules to the microtubule-organizing center (MTOC), where they coalesce into aggresomes. Inhibition of HDAC6, therefore, presents a promising therapeutic strategy to modulate cellular responses to protein aggregation stress.

This technical guide focuses on **Hdac6-IN-30**, a selective HDAC6 inhibitor, and its role in the context of aggresome formation. While direct experimental data on the effect of **Hdac6-IN-30** on aggresome formation is not currently available in peer-reviewed literature, this guide will provide a comprehensive overview of the compound, its known biological activities, and the well-established role of HDAC6 inhibition in the aggresome pathway, using data from other selective HDAC6 inhibitors as a reference.

Hdac6-IN-30: A Selective HDAC6 Inhibitor

Hdac6-IN-30, also referred to as compound 8g in the primary literature, is a potent and selective inhibitor of HDAC6.^{[1][2]}

Chemical Structure:

Quantitative Data

The inhibitory activity and selectivity of **Hdac6-IN-30** have been characterized, and for comparative purposes, data for other well-known HDAC6 inhibitors are also presented.

Compound	Target	IC50 (nM)	Selectivity	Cell Line	Assay Type	Reference
Hdac6-IN-30 (compound 8g)	HDAC6	21	40-fold selective for HDAC6	-	Enzymatic Assay	[1][2]
Tubastatin A	HDAC6	15	>1000-fold vs other HDACs (except HDAC8, 57-fold)	-	Cell-free Assay	
Ricolinostat (ACY-1215)	HDAC6	5	-	-	Cell-free Assay	
SAHA (Vorinostat)	Pan-HDAC	-	Broad spectrum	Multiple	Various	[3]

Note: The selectivity of **Hdac6-IN-30** was determined to be 40-fold over other tested HDAC isoforms.[1]

The Role of HDAC6 in Aggresome Formation

HDAC6 plays a crucial role in the cellular response to misfolded protein stress by facilitating the formation of aggresomes.[4][5] This process involves several key steps:

- **Recognition of Ubiquitinated Proteins:** Misfolded proteins are tagged with ubiquitin chains for degradation. When the proteasome is overwhelmed, these ubiquitinated proteins

accumulate. HDAC6, through its zinc finger ubiquitin-binding domain (ZnF-UBP), recognizes and binds to these polyubiquitinated proteins.[4]

- **Microtubule-Dependent Transport:** HDAC6 acts as an adaptor protein, linking the ubiquitinated cargo to the dynein motor complex. This complex then transports the protein aggregates along microtubules towards the MTOC.
- **Aggresome Assembly:** At the MTOC, the aggregated proteins coalesce to form a single, large inclusion body known as the aggresome. The aggresome is typically enclosed by a cage of intermediate filaments, such as vimentin.[6]
- **Autophagic Clearance:** The aggresome is then targeted for degradation through the autophagy-lysosome pathway.

Effect of HDAC6 Inhibition on Aggresome Formation

Inhibition of HDAC6 disrupts the process of aggresome formation. By blocking the deacetylase activity of HDAC6, its interaction with the dynein motor complex is impaired, which in turn prevents the transport of ubiquitinated protein aggregates to the MTOC.[3]

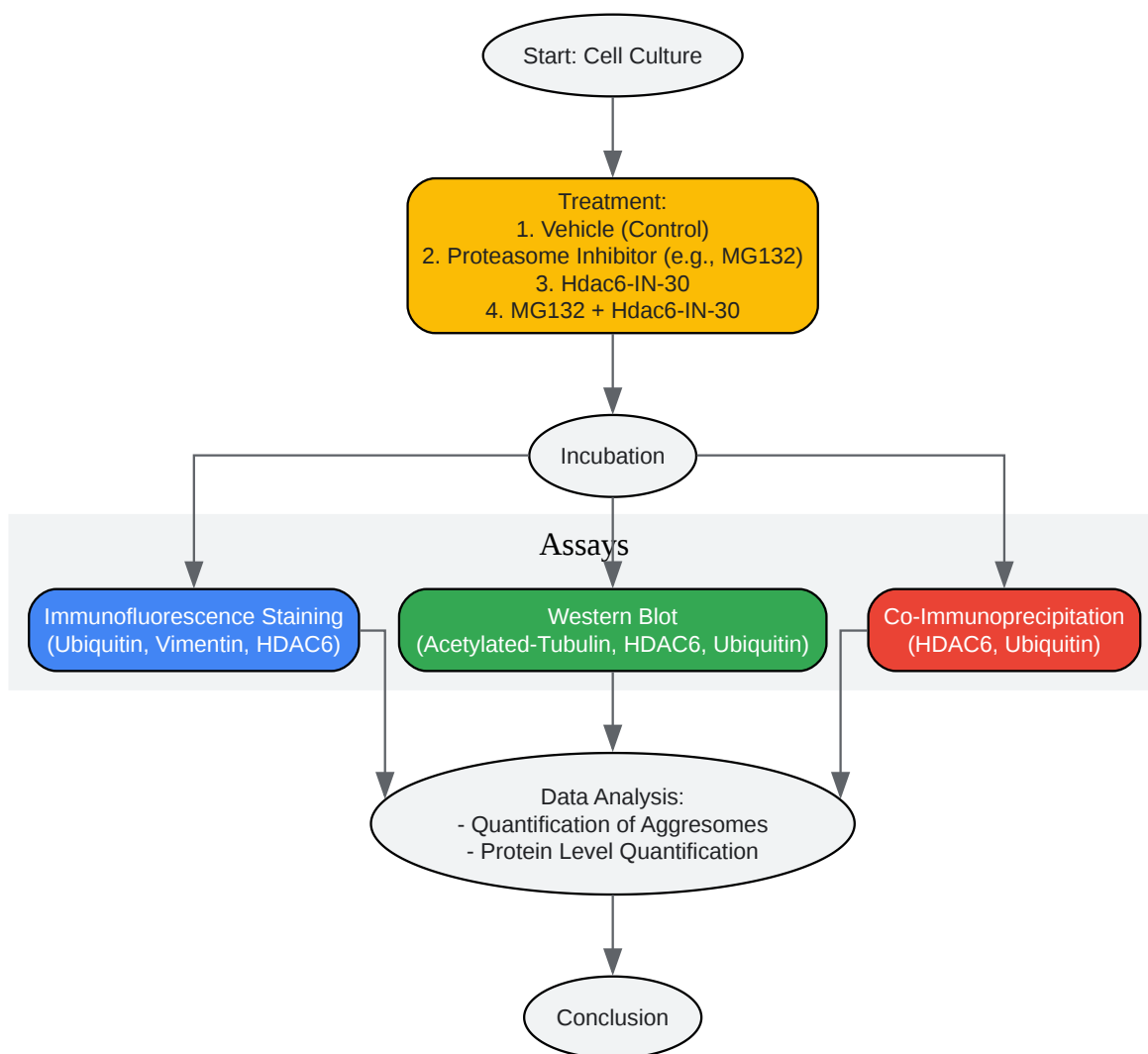
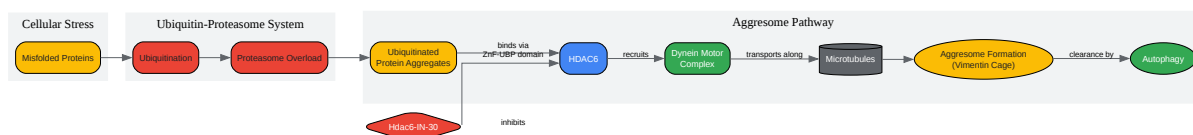
While specific studies on **Hdac6-IN-30**'s effect on aggresome formation are not yet published, studies with other HDAC6 inhibitors, such as SAHA and tubacin, and HDAC6 knockdown experiments have demonstrated that inhibiting HDAC6 function leads to:

- **Suppression of vimentin-positive aggresome formation:** Treatment with HDAC6 inhibitors prevents the characteristic perinuclear accumulation of vimentin, a key marker of aggresomes.[3][7]
- **Accumulation of diffuse ubiquitinated protein aggregates:** Instead of forming a single large aggresome, ubiquitinated proteins remain dispersed throughout the cytoplasm.

This disruption of aggresome formation can sensitize cells, particularly cancer cells that are under high proteotoxic stress, to apoptosis.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of HDAC6-Mediated Aggresome Formation



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